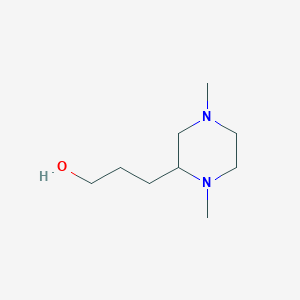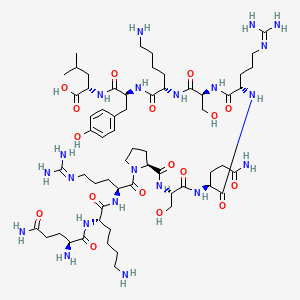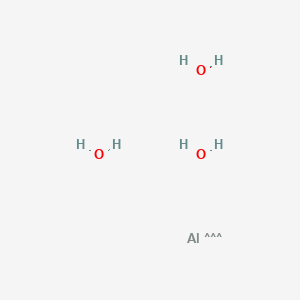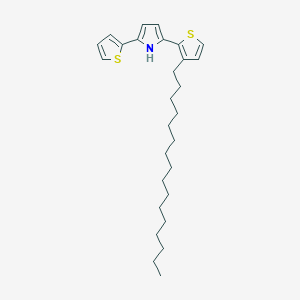
3-(1,4-Dimethylpiperazin-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dimethylpiperazin-2-YL)propan-1-OL typically involves the reaction of 1,4-dimethylpiperazine with an appropriate alkylating agent. One common method is the reaction of 1,4-dimethylpiperazine with 3-chloropropanol in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(1,4-Dimethylpiperazin-2-YL)propan-1-OL can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically use alkylating agents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
3-(1,4-Dimethylpiperazin-2-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
3-(1,4-Dimethylpiperazin-2-YL)propan-1-OL is structurally similar to other piperazine derivatives, such as 1,4-dimethylpiperazine and 2-(1,4-dimethylpiperazin-2-yl)acetic acid. its unique structural features, such as the presence of the propan-1-ol moiety, contribute to its distinct chemical and biological properties. These differences make it suitable for specific applications where other piperazine derivatives may not be as effective.
Comparison with Similar Compounds
1,4-Dimethylpiperazine
2-(1,4-Dimethylpiperazin-2-yl)acetic acid
1,3-Dimethylpiperazine
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
321921-60-2 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1,4-dimethylpiperazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-5-6-11(2)9(8-10)4-3-7-12/h9,12H,3-8H2,1-2H3 |
InChI Key |
WSMUGERLQFYUTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(Piperazin-1-yl)methyl]propanamide](/img/structure/B15350655.png)


![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)


![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)
![2-methyl-3-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B15350702.png)
